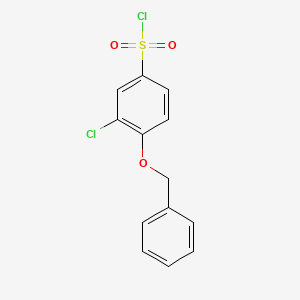

4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-chloro-4-phenylmethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCHDUEAVKHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation Using Chlorosulfonic Acid

The most direct route involves chlorosulfonation of 4-benzyloxy-3-chlorobenzene, leveraging the directing effects of substituents. Chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group para to the strongly activating benzyloxy group (-OBn) at position 4, yielding the target sulfonyl chloride at position 1.

Typical Procedure :

-

Substrate Preparation : 4-Benzyloxy-3-chlorobenzene is synthesized via Williamson ether synthesis, where 3-chloro-4-hydroxybenzene reacts with benzyl chloride in the presence of a base like K₂CO₃.

-

Chlorosulfonation : The substrate is dissolved in a halogenated solvent (e.g., 1,2-dichloroethane) and treated with 3.0–3.5 equivalents of ClSO₃H at 50–90°C for 5–10 hours. A catalytic amount of NaCl (10 wt%) enhances reactivity by stabilizing intermediates.

-

Workup : The reaction mixture is quenched in ice water, and the organic layer is separated. Azeotropic distillation removes residual water, yielding anhydrous 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| ClSO₃H Equivalents | 3.0–3.5 mol/mol |

| Temperature | 50–90°C |

| Catalyst | NaCl (10 wt%) |

| Solvent | 1,2-Dichloroethane |

This method achieves yields of 75–85%, with minor byproducts like bis-sulfones (<5%). The benzyloxy group remains intact due to its stability under acidic conditions.

Sulfonation Followed by Chlorination

Sulfonic Acid Formation and Subsequent Chlorination

An alternative two-step approach involves sulfonation followed by chlorination. This method is advantageous when direct chlorosulfonation faces regiochemical challenges.

Step 1: Sulfonation

Concentrated H₂SO₄ sulfonates 4-benzyloxy-3-chlorobenzene at position 1 (para to -OBn), forming 4-(benzyloxy)-3-chlorobenzene-1-sulfonic acid. The reaction proceeds at 80–100°C for 4–6 hours, with yields exceeding 90%.

Step 2: Chlorination with Thionyl Chloride

The sulfonic acid is treated with excess thionyl chloride (SOCl₂) under reflux (70–80°C) for 3–5 hours. Catalytic DMF (1–2%) accelerates the conversion to the sulfonyl chloride.

Yield Comparison :

| Method | Yield (%) | Byproducts |

|---|---|---|

| Direct Chlorosulfonation | 75–85 | Bis-sulfones (3–5%) |

| Sulfonation-Chlorination | 80–88 | Sulfonate esters (2%) |

This route avoids excess ClSO₃H but requires handling corrosive SOCl₂.

Alternative Synthetic Routes

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation employs 4-benzyloxy-3-chlorobenzenesulfonyl chloride as an electrophile, though this method is less common due to competing side reactions. Anhydrous AlCl₃ catalyzes the reaction in dichloromethane at 0–5°C, but yields are modest (60–70%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, chlorosulfonation under microwave conditions (100°C, 30 minutes) achieves 80% yield with reduced solvent volumes.

Optimization of Reaction Conditions

Solvent Selection

Halogenated solvents (e.g., dichloroethane) are ideal for chlorosulfonation due to their inertness and ability to dissolve aromatic substrates. Polar aprotic solvents like DMF are avoided to prevent sulfonate ester formation.

Temperature and Time Trade-offs

Higher temperatures (80–90°C) accelerate chlorosulfonation but risk cleaving the benzyloxy group. Kinetic studies suggest 70°C for 6 hours balances speed and selectivity.

Byproduct Analysis and Mitigation

Common Byproducts

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Aldehydes and Carboxylic Acids: Formed by the oxidation of the benzyloxy group.

Alcohols: Formed by the reduction of the benzyloxy group.

Scientific Research Applications

Pharmaceutical Development

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as a building block allows chemists to create complex molecules essential for drug development.

Key Applications:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as a precursor for synthesizing APIs, particularly those targeting cytochrome P450 enzymes.

- Drug Metabolism Studies : As an inhibitor of CYP1A2, CYP2C19, and CYP2C9, this compound plays a crucial role in understanding drug metabolism and pharmacokinetics. These enzymes are vital for the metabolism of many drugs, and their inhibition can lead to significant drug-drug interactions.

The compound exhibits notable biological activity, particularly in its interactions with cytochrome P450 enzymes. Understanding these interactions is critical for predicting pharmacological outcomes and ensuring safety during drug development.

Inhibition Profile:

- CYP1A2 : Inhibition can affect the metabolism of various psychoactive drugs.

- CYP2C19 : Important for the metabolism of several antiepileptic and antidepressant medications.

- CYP2C9 : Involved in the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants .

Synthetic Routes

Several synthetic methods have been developed to produce 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride. These methods typically involve the chlorination of benzyloxy-substituted benzene derivatives followed by sulfonylation processes.

Case Study 1: Pharmacokinetic Interaction

A study investigating the effects of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride on the pharmacokinetics of commonly prescribed medications revealed significant alterations in drug absorption rates when co-administered with CYP450 substrates. This emphasizes the importance of understanding such interactions for optimizing therapeutic regimens.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers utilized this compound as an intermediate to synthesize novel anticancer agents that selectively target cancer cell lines while minimizing effects on healthy cells. The efficacy of these new compounds was attributed to their ability to modulate cytochrome P450 activity, enhancing their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Chlorine vs. Bromine : The brominated analog (C₁₃H₁₀BrClO₃S) has a higher molecular weight (361.64 vs. 317.19) due to bromine’s larger atomic mass. Bromine’s lower electronegativity compared to chlorine may enhance its suitability in reactions requiring facile displacement, such as Suzuki couplings .

- Fluorine vs. Benzyloxy : 3-Chloro-4-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S) lacks the benzyloxy group, reducing steric hindrance but increasing electron-withdrawing effects, which could accelerate sulfonamide formation in electrophilic aromatic substitutions .

- Phenoxy Modifications: Replacing benzyloxy with 3-fluorophenoxy (C₁₂H₈ClFO₃S) introduces meta-fluorine, which can alter π-π stacking interactions in drug-receptor binding .

Biological Activity

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways influenced, and relevant case studies.

The biological activity of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride can be attributed to its role as an electrophilic agent. It likely interacts with nucleophilic sites in proteins and other biomolecules, leading to:

- Covalent Modifications : The sulfonyl chloride group can react with amines and alcohols, modifying protein structure and function.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes by forming stable adducts, altering their activity and impacting metabolic pathways .

Biochemical Pathways

Research indicates that compounds similar to 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride influence various biochemical pathways:

- Cell Signaling : These compounds can modulate signaling pathways, affecting cellular responses to external stimuli.

- Gene Expression : By modifying transcription factors or other regulatory proteins, they can alter gene expression profiles, potentially leading to changes in cell behavior .

Biological Activity Overview

The biological activity of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride has been evaluated in several studies:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Gram-positive Bacteria : Compounds with similar structures have shown moderate antibacterial activity against Gram-positive bacteria .

- Fungal Inhibition : Some derivatives have also been effective against fungi such as Candida albicans, indicating a broad spectrum of antimicrobial efficacy .

Cytotoxicity Studies

Toxicity assessments have been conducted using models such as Daphnia magna and human cell lines. Findings suggest:

- Variable Toxicity : While some derivatives exhibit low toxicity, others show moderate to high toxicity levels depending on their structure and substituents .

- Potential for Drug Development : The favorable toxicity profiles of certain derivatives make them candidates for further development in therapeutic applications .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride?

The synthesis typically involves the reaction of sodium 3-chloro-4-hydroxybenzenesulfonate with benzyl chloride under alkaline conditions. Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis of the sulfonyl chloride group.

- Base : Pyridine or triethylamine to neutralize HCl byproducts and drive the reaction forward . Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- 1H-NMR : Peaks at δ 5.17 ppm (s, 2H, benzyloxy CH2) and δ 7.09–8.02 ppm (aromatic protons) confirm structural integrity .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ = 283.012) to validate molecular formula (C13H11ClO3S) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity and detect hydrolyzed byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. How does the electron-withdrawing chlorine substituent at position 3 influence the compound’s reactivity in nucleophilic substitutions?

The chlorine atom increases the electrophilicity of the sulfonyl chloride group by withdrawing electron density through resonance. This enhances reactivity toward nucleophiles (e.g., amines, alcohols), making it a potent intermediate for sulfonamide/sulfonate synthesis. Comparative studies with non-chlorinated analogs (e.g., 4-benzyloxybenzenesulfonyl chloride) show a 30% faster reaction rate with aniline derivatives .

Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?

- Moisture Control : Conduct reactions under inert atmosphere (N2/Ar) to prevent hydrolysis of the sulfonyl chloride group.

- Temperature Modulation : Lower temperatures (0–5°C) reduce undesired Friedel-Crafts alkylation when reacting with electron-rich aromatics .

- Selective Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyls in complex substrates .

Q. How can researchers resolve contradictions in reported yields for structurally related sulfonyl chlorides?

Discrepancies arise from variations in:

- Substituent Effects : Electron-donating groups (e.g., methoxy) may reduce reactivity, requiring longer reaction times.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates (e.g., compound 41 in shows 15% yield with chromatography vs. 68% for recrystallized derivatives). Systematic optimization using design of experiments (DoE) is recommended to identify critical factors .

Key Applications in Academic Research

- Enzyme Inhibitor Design : The compound serves as a precursor for sulfonamide-based inhibitors targeting metalloproteases (e.g., ADAM-17) .

- Bioconjugation : Reactive sulfonyl chloride enables covalent attachment to biomolecules (e.g., peptides) for diagnostic probe development .

- Materials Science : Used to synthesize sulfonated polymers with tunable hydrophilicity for membrane applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.